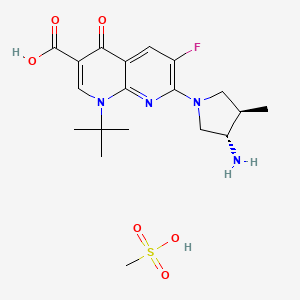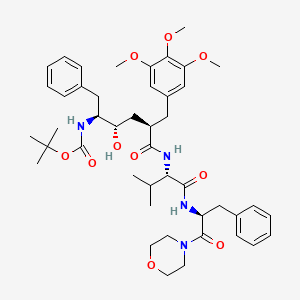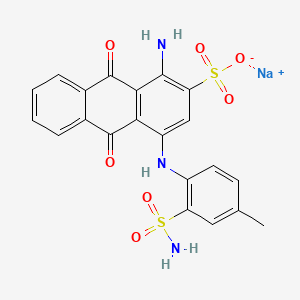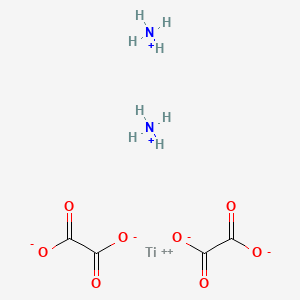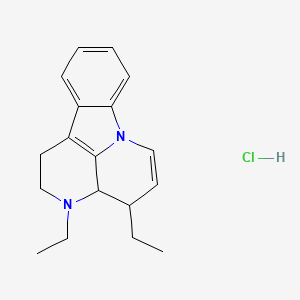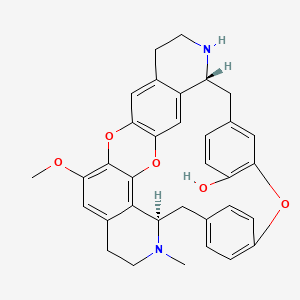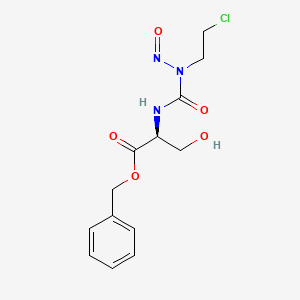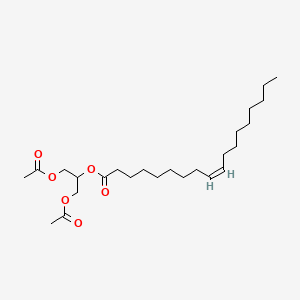
Glyceryl diacetate 2-oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glyceryl diacetate 2-oleate is synthesized through the esterification of glycerol with acetic acid or acetic anhydride in the presence of a catalyst. The reaction typically involves heating glycerol with the acetylating agent under controlled conditions to form the diester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where glycerol and acetic anhydride are mixed and heated. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Glyceryl diacetate 2-oleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Glyceryl diacetate 2-oleate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Mécanisme D'action
The mechanism of action of glyceryl diacetate 2-oleate involves its interaction with molecular targets and pathways in the body. It has been shown to have significant binding affinity to major protein targets, which may contribute to its therapeutic effects. The compound interacts with signaling pathways such as TNF, CCR5, IL-17, and G-protein coupled receptors, which are critical in the progression of diseases like rheumatoid arthritis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyceryl diacetate: A diester of glycerol and acetylating agents, similar to glyceryl diacetate 2-oleate but without the oleate group.
Glyceryl monooleate: A monoester of glycerol and oleic acid, used in various industrial applications.
Oleoyl chloride: An acyl chloride derived from oleic acid, used in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both glyceryl diacetate and oleic acid. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
55401-63-3 |
|---|---|
Formule moléculaire |
C25H44O6 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
1,3-diacetyloxypropan-2-yl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C25H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-24(20-29-22(2)26)21-30-23(3)27/h11-12,24H,4-10,13-21H2,1-3H3/b12-11- |
Clé InChI |
DAYZEZNVBPBOQL-QXMHVHEDSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



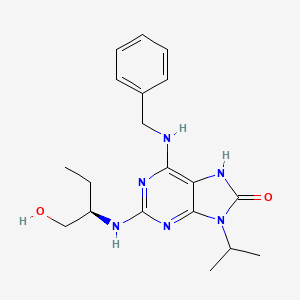

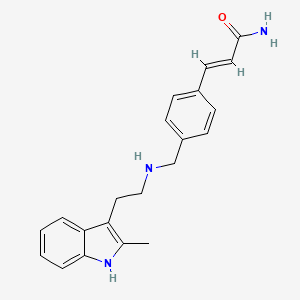
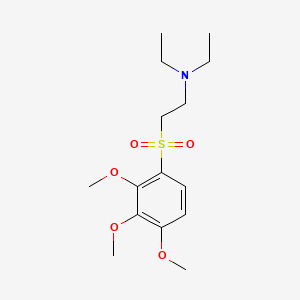
![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
